(1E)-1-[(4-bromophenyl)methylene]indene
Description
(1E)-1-[(4-Bromophenyl)methylene]indene is an indene derivative featuring a 4-bromophenyl group attached via a methylene bridge at the 1-position of the indene core, with an E-configuration at the double bond. Indene itself is a bicyclic hydrocarbon with a five-membered ring fused to a benzene-like six-membered ring, rendering it reactive at the methylene group (C-1) and the conjugated double bond . Key synthetic routes include palladium-catalyzed cross-coupling reactions, as demonstrated in the preparation of structurally related 2-(4-bromophenyl)indene (Figure 7 in ) .
Properties
CAS No. |
30251-62-8 |
|---|---|
Molecular Formula |
C16H11B |
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(1E)-1-[(4-bromophenyl)methylidene]indene |
InChI |
InChI=1S/C16H11Br/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H/b14-11+ |
InChI Key |
IKSNXMHAGMXMCA-SDNWHVSQSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)Br |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Effects
(a) (2E)-2-(4-Methoxybenzylidene)-1-indanone ()
- Structure: Features a methoxybenzylidene group at the 2-position of an indanone core.
- Electronic Effects : The methoxy group is electron-donating (+M effect), enhancing resonance stabilization of the conjugated system. In contrast, the bromophenyl group in (1E)-1-[(4-bromophenyl)methylene]indene is electron-withdrawing (-I effect), reducing electron density at the indene core .
- Planarity: X-ray crystallography reveals near-planarity in the indanone system of (2E)-2-(4-methoxybenzylidene)-1-indanone (r.m.s. deviation = 0.007 Å), with the benzene ring twisted by 8.15° . Similar planarity is expected in the target compound, but steric hindrance from bromine may increase torsional angles.
(b) Naphthylideneindenes ()
- Structure : Contains a naphthylmethylene group at the 1-position, often with additional substitutions (e.g., alkyl, haloalkyl).
- Bromine’s electronegativity also enhances polarity, affecting solubility and crystallization behavior .
Reactivity and Stability
- Polymerization : Indene polymerizes readily under acid catalysis (). The bromophenyl group in this compound may reduce polymerization propensity by destabilizing cationic intermediates or introducing steric barriers .
- Thermal Stability : Unsubstituted indene volatilizes upon pyrolysis, leaving <10% carbon residue. Bromophenyl derivatives likely exhibit higher thermal stability and carbon retention due to increased molecular weight and reduced vapor pressure .
- Aromaticity : The indene–isoindene isomerization stabilization energy (ISE) method () suggests that substituents like bromophenyl could modulate triplet-state aromaticity. Bromine’s electron-withdrawing nature may stabilize aromatic systems in excited states compared to electron-donating groups (e.g., methoxy) .
Data Table: Key Comparisons
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